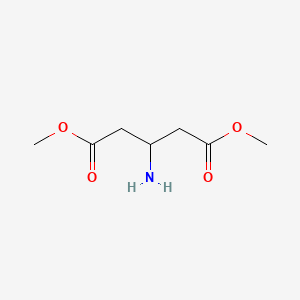

Dimethyl 3-aminopentanedioate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76075. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 3-aminopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-11-6(9)3-5(8)4-7(10)12-2/h5H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJFLUYRGQUUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291511 | |

| Record name | dimethyl 3-aminopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77313-09-8 | |

| Record name | 77313-09-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl 3-aminopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminoglutaric acid, dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Functional Group Transformations of Dimethyl 3 Aminopentanedioate

Reactivity and Stability

Dimethyl 3-aminopentanedioate's reactivity is characterized by the presence of a secondary amine and two ester functional groups. The amine group imparts basic properties and is a site for nucleophilic reactions. The ester groups are susceptible to hydrolysis under both acidic and basic conditions. The compound is generally stable under standard storage conditions, typically at room temperature and protected from light. sigmaaldrich.comchemscene.com

Key Chemical Reactions

The chemical versatility of Dimethyl 3-aminopentanedioate (B1238996) stems from its ability to undergo a variety of reactions at its functional groups:

N-Acylation: The secondary amine can readily react with acylating agents such as acid chlorides and anhydrides to form N-acyl derivatives. This reaction is fundamental in building more complex molecular architectures.

Ester Hydrolysis: The methyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid, 3-aminopentanedioic acid, under either acidic or basic conditions. smolecule.com This transformation is crucial for subsequent chemical modifications or for synthesizing derivatives with free carboxyl groups.

Reactions with Organometallic Reagents: The ester groups can potentially react with organometallic reagents like Grignard reagents, leading to the formation of tertiary alcohols.

Analytical Characterization

Spectroscopic Analysis (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for confirming the structure of Dimethyl 3-aminopentanedioate. The spectrum would be expected to show distinct signals for the methyl ester protons, the methylene (B1212753) protons adjacent to the ester and amine groups, and the proton on the nitrogen atom. The integration of these signals would correspond to the number of protons in each environment. docbrown.infochemicalbook.com 13C NMR would similarly show characteristic peaks for the carbonyl carbons of the esters, the carbon bearing the amino group, and the other aliphatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretch of the secondary amine, the C=O stretch of the ester groups, and the C-N and C-O stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. chemscene.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Chromatographic Methods (HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed to assess the purity of this compound. chemscene.combldpharm.com These methods can separate the target compound from starting materials, byproducts, and other impurities, allowing for quantitative determination of its purity. The choice between HPLC and GC depends on the volatility and thermal stability of the compound and its derivatives.

Mechanistic Investigations of Chemical Reactions Involving Dimethyl 3 Aminopentanedioate

Elucidation of Reaction Pathways and Transition States

There is no specific information available in the searched scientific literature regarding the elucidation of reaction pathways or the characterization of transition states for reactions involving Dimethyl 3-aminopentanedioate (B1238996).

General mechanistic studies on related molecules, for which information was found, often employ Density Functional Theory (DFT) calculations to map potential energy surfaces, locate transition states, and calculate activation barriers researchgate.net. These computational approaches provide insight into whether a reaction proceeds through a concerted or stepwise mechanism. For instance, in the study of some cycloaddition reactions, the formation of zwitterionic intermediates is a key feature of the reaction pathway researchgate.net. However, no such specific details are available for Dimethyl 3-aminopentanedioate.

Studies on Stereochemical Control and Diastereoselectivity

No dedicated studies on stereochemical control or diastereoselectivity in reactions where this compound is a primary reactant were found in the search results.

Research on the diastereoselective synthesis of complex molecules often focuses on controlling the formation of new stereocenters organic-chemistry.orgresearchgate.net. This can be achieved by using chiral auxiliaries, chiral catalysts, or by taking advantage of substrate control. For example, in the synthesis of substituted pyrrolidines or β-lactams, the diastereoselectivity of cycloaddition reactions is a critical aspect, often influenced by the nature of the substituents and the reaction conditions nih.govbeilstein-journals.org. Without specific examples involving this compound, a detailed discussion on this topic is not possible.

Catalytic Reaction Mechanisms and Role of Catalysts

There is no information available in the searched literature concerning catalytic reaction mechanisms where this compound is the substrate.

In synthetic organic chemistry, catalysts are crucial for enhancing reaction rates and controlling selectivity. Studies on related transformations, such as the synthesis of amino acid derivatives or heterocyclic compounds, frequently report the use of various catalysts, including metal complexes and organocatalysts nih.govorganic-chemistry.org. Mechanistic investigations in these cases would typically explore the interaction of the catalyst with the substrates, the nature of the catalytically active species, and the catalytic cycle. Unfortunately, no such studies have been published specifically for reactions of this compound.

Advanced Analytical and Spectroscopic Characterization Techniques in Research of Dimethyl 3 Aminopentanedioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

In ¹H NMR analysis of Dimethyl 3-aminopentanedioate (B1238996), the spectrum is expected to show distinct signals corresponding to the chemically non-equivalent protons in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the protons, the integration value corresponds to the number of protons generating the signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Based on the structure, the following proton environments are predicted:

Methoxy (B1213986) Protons (-OCH₃): The six protons of the two equivalent methyl ester groups are expected to produce a single, sharp signal (a singlet), as they have no adjacent protons to couple with.

Methylene (B1212753) Protons (-CH₂-): The four protons on the carbons adjacent to the central methine group (C2 and C4) are chemically equivalent. They are expected to appear as a doublet, split by the single proton on the central carbon (C3).

Methine Proton (-CH-): The single proton on the central carbon (C3), which is bonded to the amino group, will be split by the four protons of the adjacent methylene groups. This signal is expected to appear as a quintet.

Amine Protons (-NH₂): The two protons of the primary amine group often appear as a broad singlet. Their chemical shift can be variable and is sensitive to solvent, concentration, and temperature. In some cases, such as in the presence of trace water, the signal can undergo rapid exchange, leading to further broadening or disappearance from the spectrum. docbrown.info

Predicted ¹H NMR Spectral Data for Dimethyl 3-aminopentanedioate

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ | ~3.7 | Singlet | 6H |

| -CH₂- | ~2.5 | Doublet | 4H |

| -CH(N)- | ~3.4 | Quintet | 1H |

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in a distinct electronic environment gives a separate signal. For this compound, due to the molecule's symmetry, four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The use of deuterated solvents is standard practice to provide a lock signal for the spectrometer. docbrown.info

The predicted carbon environments are:

Carbonyl Carbon (C=O): The ester carbonyl carbons are highly deshielded due to the electronegative oxygen atoms and will appear at the downfield end of the spectrum.

Methine Carbon (-CH(N)-): The carbon atom directly bonded to the nitrogen atom (C3) will have a characteristic chemical shift.

Methoxy Carbon (-OCH₃): The carbons of the methyl ester groups will appear as a single signal.

Methylene Carbon (-CH₂-): The two equivalent methylene carbons (C2 and C4) will produce a single signal in the aliphatic region of the spectrum.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~173 |

| -CH(N)- | ~50 |

| -OCH₃ | ~52 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure. For amino acids and their derivatives, which are often non-volatile, techniques like electrospray ionization (ESI) are commonly used. nih.gov

The initial ionization of this compound would produce a molecular ion [M]⁺ or a protonated molecule [M+H]⁺, which would reveal the compound's molecular weight. The fragmentation of this parent ion occurs at the weakest bonds and results in a series of smaller, characteristic fragment ions. For aliphatic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a predominant fragmentation pathway. miamioh.edu Esters typically fragment via cleavage of the bonds next to the carbonyl group. libretexts.org

Expected fragmentation for this compound would include:

Loss of a methoxy radical (•OCH₃) from the molecular ion.

Loss of a carbomethoxy group (•COOCH₃).

Alpha-cleavage, involving the scission of the C2-C3 or C3-C4 bond, leading to resonance-stabilized fragments.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the parent ion and its fragments. For this compound (C₇H₁₃NO₄), the calculated exact mass of the neutral molecule is 175.08445790 Da. The ability of HRMS to confirm this exact mass provides unambiguous identification and distinguishes it from other compounds with the same nominal mass.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups vibrate at characteristic frequencies (wavenumbers), making IR spectroscopy an excellent method for identifying the functional groups present in a compound. The right-hand part of the spectrum, from approximately 1500 to 400 cm⁻¹, is known as the fingerprint region and is unique for every compound. docbrown.info

For this compound, the IR spectrum is expected to show characteristic absorption bands for its amine and ester groups.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Stretch | 3400-3250 (typically two bands) |

| Primary Amine (N-H) | Bend (Scissoring) | 1650-1580 |

| Alkane (C-H) | Stretch | 2995-2850 |

| Ester (C=O) | Stretch | ~1735 (strong) |

| Ester (C-O) | Stretch | 1300-1000 |

The N-H stretching vibrations of the primary amine typically appear as two distinct peaks in the 3400-3250 cm⁻¹ region. docbrown.info A strong, sharp absorption band around 1735 cm⁻¹ is a definitive indicator of the ester's carbonyl (C=O) group. The C-H stretching of the methyl and methylene groups will be visible just below 3000 cm⁻¹. docbrown.info

Chromatographic Methods for Purity Determination and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a synthesized compound like this compound, chromatography is essential for separating the final product from any unreacted starting materials, by-products, or impurities, and thereby determining its purity. The choice of chromatographic method depends on the analyte's properties, such as polarity and volatility. azolifesciences.com

Due to their polar nature and zwitterionic potential, amino acids and their simple esters can be challenging to analyze directly by some chromatographic techniques. nih.gov

Gas Chromatography (GC): GC separates compounds based on their volatility. While this compound is more volatile than its parent dicarboxylic acid, its primary amine group can still cause poor peak shape and interactions with the GC column. Therefore, derivatization of the -NH₂ group, for example through acylation, is often required prior to GC analysis to make the compound more volatile and thermally stable. creative-proteomics.comsigmaaldrich.com The separation is typically performed on a capillary column, and detection is often achieved using a Flame Ionization Detector (FID) or, for greater specificity, a Mass Spectrometer (GC-MS). nist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique and is one of the most common methods for the analysis of amino acid derivatives. azolifesciences.comnih.gov

Reversed-Phase (RP-HPLC): This is the most widely used HPLC mode, employing a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water or buffer and acetonitrile (B52724) or methanol). azolifesciences.com RP-HPLC is well-suited for separating this compound from less polar or more polar impurities.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. azolifesciences.com This technique is effective for retaining and separating very polar compounds that show little or no retention in reversed-phase mode. Detection in HPLC can be accomplished using UV detectors if the analyte has a chromophore, or more universally with detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometers (LC-MS). azolifesciences.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of this compound. Given its polar nature as a β-amino acid ester, reversed-phase HPLC is a commonly employed method. To enhance its retention and detection, derivatization of the primary amine is often necessary.

Detailed Research Findings:

While specific HPLC methodologies for this compound are not extensively documented in publicly available literature, methods for analogous β-amino acids and their esters provide a strong basis for its analysis. nih.gov For instance, pre-column derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) introduces a chromophore or fluorophore, significantly improving detection by UV or fluorescence detectors. researchgate.net

The separation of the enantiomers of this compound is of particular importance, as biological activity is often stereospecific. Chiral HPLC is the method of choice for this purpose. This can be achieved either directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column. beilstein-journals.orgresearchgate.net For example, polysaccharide-based CSPs have shown excellent results in the separation of various amino acid derivatives. beilstein-journals.orgresearchgate.net

Hypothetical HPLC Parameters for Analysis of this compound:

| Parameter | Chiral Separation (Direct) | Achiral Analysis (after Derivatization) |

| Column | CHIRALPAK® IC (or similar polysaccharide-based CSP) | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Hexane/Ethanol (e.g., 90:10 v/v) | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV or Fluorescence (depending on derivatizing agent) |

| Temperature | 25 °C | 30 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the definitive identification of this compound, especially in complex matrices, and for obtaining structural information through fragmentation analysis.

Detailed Research Findings:

In LC-MS analysis of amino acid esters, electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces a protonated molecular ion [M+H]+. For this compound (molar mass: 175.18 g/mol ), this would correspond to an ion at m/z 176.1. nih.gov

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing a characteristic fragmentation pattern that can be used for structural confirmation. While specific fragmentation data for this compound is scarce, predictable fragmentation pathways for similar molecules, such as glutamic acid dimethyl ester, can be inferred. osu.edunih.gov Common fragmentation patterns for amino acid esters include the loss of the ester groups (as methanol) and cleavage of the carbon-carbon bonds within the pentanedioate (B1230348) backbone.

A potential issue in the LC-MS analysis of related compounds like glutamine and glutamic acid is in-source cyclization, which can lead to the formation of pyroglutamic acid. researchgate.netmedchemexpress.com This highlights the importance of carefully optimized chromatographic and mass spectrometric conditions to ensure accurate quantification and identification.

Expected MS and MS/MS Data for this compound:

| Ion | m/z (expected) | Description |

| [M+H]+ | 176.1 | Protonated molecular ion |

| [M+H - CH3OH]+ | 144.1 | Loss of a methanol (B129727) molecule from one of the ester groups |

| [M+H - 2(CH3OH)]+ | 112.1 | Loss of both methanol molecules |

| Fragment 1 | Varies | Cleavage of the C-C bond adjacent to the amine group |

| Fragment 2 | Varies | Other characteristic fragments from the pentanedioate chain |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure (for crystalline derivatives)

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. For chiral molecules like this compound, this technique can unambiguously establish the absolute configuration of its stereocenters, provided a suitable single crystal of a derivative can be obtained.

Detailed Research Findings:

There is currently no publicly available crystal structure for this compound or its simple salts in crystallographic databases. However, the principles of X-ray diffraction analysis are well-established and would be applicable to this compound if a crystalline derivative were to be synthesized and crystallized.

To obtain a crystal structure, this compound would likely need to be converted into a crystalline salt or derivative. For example, reaction with a chiral acid or base could yield a diastereomeric salt that is more amenable to crystallization. Alternatively, derivatization of the amino group could lead to a crystalline solid.

The resulting crystal structure would provide precise information on bond lengths, bond angles, and torsion angles, offering insights into the preferred conformation of the molecule in the solid state. For a chiral derivative, the analysis would also definitively determine the R or S configuration at the C3 position.

Theoretical and Computational Chemistry Studies of Dimethyl 3 Aminopentanedioate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Dimethyl 3-aminopentanedioate (B1238996). scirp.org These calculations solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and electron distribution.

The electronic structure of Dimethyl 3-aminopentanedioate is characterized by the interplay of the amine and the two ester functional groups. The nitrogen atom of the amino group possesses a lone pair of electrons, making it a primary site for protonation and a nucleophilic center. The carbonyl carbons of the ester groups are electrophilic due to the polarization of the C=O bonds.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is typically localized on the amino group, indicating its propensity to donate electrons in reactions. Conversely, the LUMO is generally centered on the carbonyl groups, highlighting their susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an estimate of the molecule's chemical stability and reactivity.

Electrostatic potential maps can also be generated to visualize the charge distribution and predict sites for intermolecular interactions. These maps typically show negative potential (red) around the carbonyl oxygens and a region of positive potential (blue) near the amino group's hydrogens and the ester alkyl groups.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | An indicator of chemical stability and reactivity. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment. nih.govresearchgate.netnih.gov

MD simulations model the molecule as a collection of atoms connected by springs, with their interactions described by a force field. By solving Newton's equations of motion over time, a trajectory of the molecule's movement is generated. This allows for the exploration of the molecule's conformational space, identifying the most stable arrangements of its atoms. For this compound, key conformational variables include the dihedral angles along the carbon backbone and around the ester groups.

These simulations can reveal the presence of intramolecular hydrogen bonding between the amino group and the carbonyl oxygens, which can influence the molecule's preferred shape. scirp.org Furthermore, MD simulations can be used to study the intermolecular interactions between this compound molecules or with solvent molecules. This is crucial for understanding its solubility, aggregation behavior, and how it interacts with other molecules in a reaction mixture. nih.gov

Table 2: Key Conformational Dihedral Angles in this compound (Illustrative Data)

| Dihedral Angle | Description | Predicted Stable Conformations (degrees) |

| C2-C3-C4-C5 | Defines the backbone conformation. | 60 (gauche), 180 (anti) |

| H2N-C3-C2-C1 | Orientation of the amino group relative to a carboxyl group. | -60, 60, 180 |

| C3-C4-C5=O | Torsion of one of the ester groups. | 0 (syn-periplanar), 180 (anti-periplanar) |

Note: The data in this table is illustrative and represents typical stable conformations that would be identified through conformational analysis.

Reaction Energetics and Mechanistic Pathways from First Principles

First-principles calculations, which are based on quantum mechanics without empirical parameters, can be used to investigate the energetics and mechanisms of reactions involving this compound. nih.govnih.gov A key reaction in its synthesis is the reduction of an enamine precursor, such as Dimethyl (2Z)-3-amino-2-pentenedioate. researchgate.net

These calculations can also be used to study other reactions of this compound, such as its acylation at the amino group or its hydrolysis. google.com By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. This information is invaluable for optimizing reaction conditions to improve yield and selectivity.

Table 3: Calculated Energetics for a Postulated Reaction Step (Illustrative Data)

| Reaction Step | Species | Relative Energy (kcal/mol) |

| Reactants | Enamine Precursor + H₂ | 0 |

| Transition State 1 | [Enamine...H...H...Catalyst] | +15 |

| Intermediate | Saturated Imine | -10 |

| Transition State 2 | [Imine...H...H...Catalyst] | +12 |

| Products | This compound | -25 |

Note: The data in this table is illustrative for a hypothetical catalytic hydrogenation and represents the kind of information obtained from first-principles calculations of a reaction pathway.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling of this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the properties and reactivity of new, unsynthesized compounds based on their chemical structure. nih.govresearchgate.netresearchgate.net For derivatives of this compound, QSPR models could be developed to predict properties like boiling point, solubility, or chromatographic retention times.

The development of a QSPR model involves several steps. First, a dataset of this compound derivatives with known experimental values for a particular property is compiled. Then, a set of molecular descriptors is calculated for each molecule. These descriptors are numerical representations of the molecule's structure and can include constitutional, topological, geometric, and electronic parameters. researchgate.net

Finally, a mathematical equation is derived that correlates the molecular descriptors with the experimental property. This is typically done using statistical methods like multiple linear regression or machine learning algorithms. nih.gov The resulting model can then be used to predict the property of new derivatives of this compound simply by calculating their molecular descriptors and inputting them into the model. This can significantly accelerate the discovery of new compounds with desired properties.

Table 4: Example of Molecular Descriptors Used in QSPR Modeling (Illustrative)

| Descriptor | Type | Description |

| Molecular Weight | Constitutional | The mass of the molecule. |

| LogP | Physicochemical | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |

| Topological Polar Surface Area (TPSA) | Topological | The surface area of polar atoms, related to hydrogen bonding capacity. |

| Number of Rotatable Bonds | Constitutional | A measure of molecular flexibility. |

| HOMO Energy | Electronic | As described in section 7.1. |

Note: This table lists examples of descriptors that could be used to build a QSPR model for derivatives of this compound.

Emerging Research Frontiers and Future Perspectives for Dimethyl 3 Aminopentanedioate

Integration into Advanced Flow Chemistry Systems

The adoption of continuous flow chemistry is revolutionizing chemical synthesis by offering enhanced safety, efficiency, and scalability compared to traditional batch processes. europa.eu In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. europa.eu This technology is particularly advantageous for handling hazardous reagents and highly exothermic reactions. europa.eu

The synthesis of various organic molecules, including N-arylhydroxylamines and N,N-dimethyltryptamine (DMT) analogues, has been successfully demonstrated using continuous flow systems. mdpi.comrsc.org These processes often result in high-purity products and can be scaled up for industrial production. europa.eu For instance, a multi-step continuous-flow synthesis was developed for several neurologically active compounds, showcasing the efficiency and versatility of this approach. flinders.edu.au

While specific research on the integration of Dimethyl 3-aminopentanedioate (B1238996) into advanced flow chemistry systems is still emerging, its structural motifs are found in molecules synthesized using this technology. The principles of continuous flow are being applied to the synthesis of amides and peptides, which share functional group similarities with Dimethyl 3-aminopentanedioate. thieme-connect.de The development of microreactors, often fabricated using techniques like 3D printing, further expands the possibilities for precise and automated chemical synthesis. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry

| Feature | Batch Chemistry | Flow Chemistry |

| Operation | Discontinuous | Continuous |

| Mixing | Often slow and inefficient | Rapid and efficient |

| Heat Transfer | Poor, potential for hotspots | Excellent, precise temperature control |

| Safety | Higher risk with hazardous reactions | Enhanced safety due to small reaction volumes |

| Scalability | Challenging | Straightforward |

| Automation | Limited | Easily automated |

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. researchgate.net These interactions drive the self-assembly of molecules into well-defined, ordered nanostructures. nih.gov Amino acids and their derivatives are particularly interesting building blocks for supramolecular materials due to their biocompatibility, chirality, and diverse functionalities. mdpi.com

Aromatic amino acids, for example, can self-assemble into a variety of nanostructures like fibers, tubes, and sheets. acs.org The resulting materials can exhibit high rigidity and have potential applications in nanotechnology. acs.org The self-assembly process can be influenced by factors such as pH and the specific structure of the amphiphilic molecules. rsc.org For instance, derivatives of N-methyl glycine (B1666218) and N,N-dimethyl β-alanine have been shown to form diverse assemblies, including nanofibers and vesicles, depending on the conditions. rsc.org

The study of supramolecular assemblies of amino acid derivatives is a rapidly growing field with potential applications in drug delivery and tissue regeneration. rsc.org The ability to control the self-assembly process allows for the creation of functional materials with tailored properties. researchgate.net While direct research on this compound in this context is limited, the principles of amino acid self-assembly provide a strong foundation for future exploration. The presence of both hydrogen bond donors (the amine group) and acceptors (the ester carbonyls) within its structure suggests its potential to participate in the formation of ordered supramolecular architectures. The investigation into the self-assembly of related β-amino acid derivatives has shown the formation of stable β-turn structures in peptides, which can then assemble into higher-order helical structures. acs.org

Development of Novel Catalytic Transformations for Sustainable Synthesis

The development of sustainable and "green" chemical processes is a major focus of modern chemistry. This involves the use of environmentally friendly solvents, catalysts, and reaction conditions to minimize waste and energy consumption. rsc.orgrsc.org Catalysis plays a crucial role in achieving these goals by enabling efficient and selective chemical transformations. organic-chemistry.org

The synthesis of β-amino esters, the class of compounds to which this compound belongs, has been the subject of extensive research into catalytic methods. organic-chemistry.orgorganic-chemistry.org Various catalysts, including those based on copper and palladium, have been developed for the conjugate addition of amines to α,β-unsaturated esters, a key step in the synthesis of β-amino esters. organic-chemistry.org Efforts are also being made to develop catalyst-free methods, such as solvothermal synthesis in ethanol, to further enhance the sustainability of these processes. rsc.org

Recent advancements have focused on using water as a reaction medium and developing glovebox-free catalytic systems to improve the environmental footprint of amination reactions. nih.gov The synthesis of poly(β-amino ester)s, which are biodegradable polymers with applications in drug delivery, has been achieved using environmentally friendly microwave irradiation without the need for additional solvents or catalysts. rsc.orgrsc.org While specific novel catalytic transformations for the synthesis of this compound are not yet widely reported, the broader trends in green chemistry and catalysis for related compounds indicate a clear direction for future research.

Applications in Bio-inspired Chemical Syntheses

Biomimetic synthesis is a field of chemistry that draws inspiration from natural biosynthetic pathways to design and execute the synthesis of complex molecules. wikipedia.org This approach often leads to elegant and efficient routes to natural products and their analogues. engineering.org.cn By mimicking nature's strategies, chemists can often achieve high levels of stereoselectivity and functional group tolerance. engineering.org.cn

The synthesis of complex natural products like kadcoccitane H and kadcotrione C methyl ester has been achieved through biomimetic strategies. rsc.orgnih.gov These syntheses often involve key transformations that are inspired by proposed biosynthetic pathways. rsc.org Similarly, the discovery of novel dimeric xanthanolides was achieved through a biomimetic approach starting from a natural monomeric precursor. nih.gov

This compound, as a derivative of a non-proteinogenic amino acid, holds potential as a building block in bio-inspired syntheses. Its structure can be incorporated into peptides and other macromolecules to create novel materials with unique properties. The synthesis of N-alkyl-β-amino acids and their esters has been accomplished using dendrimeric intermediates, showcasing a novel approach to creating these bio-inspired molecules. cambridge.org Although direct applications of this compound in complex biomimetic total syntheses are yet to be extensively documented, its role as a versatile synthetic intermediate positions it as a valuable tool for chemists seeking to create novel, bio-inspired molecules and materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.